4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C11H17N3O4S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-nitro-N-[2-(propylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-2-7-12-8-9-13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
RYIAMKHCGCEKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Aminoethyl Propylamine with 4-Nitrobenzenesulfonyl Chloride
- Starting Materials: 4-nitrobenzenesulfonyl chloride and 2-(propylamino)ethylamine.
- Reaction Conditions: Typically conducted in an inert solvent such as dichloromethane or toluene.
- Temperature: Ambient to reflux (approximately 25°C to 80°C).
- pH Control: Reaction mixture is buffered or controlled to prevent hydrolysis of sulfonyl chloride and to favor sulfonamide bond formation.
- Reaction Time: 2 to 8 hours depending on scale and solvent system.
- Workup: Filtration, washing with organic solvents, and purification by recrystallization or column chromatography.
- Characterization: NMR (¹H and ¹³C) and Mass Spectrometry confirm molecular structure and purity.
Oxidation of Sulfenamide Intermediates
In some synthetic routes, sulfenamide intermediates are first formed by reacting thiol derivatives with amines, followed by oxidation to sulfonamides.
- Oxidizing Agents: Hydrogen peroxide (H₂O₂) in the presence of ammonium molybdate catalyst.
- Solvent: Ethanol or aqueous ethanol mixtures.
- Temperature: 0°C to room temperature to control reaction rate and minimize side products.
- Reaction Time: 1 to 3 hours.
- Challenges: Side reactions and instability of intermediates require careful monitoring by NMR and chromatographic methods.
Reductive Coupling of Nitroarenes with Sulfinates
A novel method involves reductive coupling of nitroarenes (like 4-nitrobenzene derivatives) with aryl sulfinates to directly assemble sulfonamide structures.
- Catalysts: Iron(II) salts (e.g., FeCl₂) can be used to facilitate coupling.
- Additives: Sodium bisulfite is used to improve conversion rates.
- Yields: Variable, with optimized conditions achieving near quantitative conversion.
- Advantages: Avoids use of sulfonyl chlorides; potentially milder and more selective.
- Limitations: Reaction can be capricious and sensitive to reagent ratios.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene, Ethanol | Choice affects solubility and reaction rate |
| Temperature | 0°C to 80°C | Lower temps for oxidation; higher for sulfonylation |
| pH | Slightly acidic to neutral | Controls hydrolysis and side reactions |
| Molar Ratios | Sulfonyl chloride:amine = 1:1 to 1:3 | Excess amine favors complete conversion |
| Oxidant | H₂O₂ (30%) with (NH₄)₆Mo₇O₂₄ catalyst | Used in sulfenamide oxidation step |
| Reaction Time | 2 to 8 hours | Depends on scale and method |
| Yield | 60-90% | Purity confirmed by NMR and MS |
Research Findings and Analytical Data
- NMR Spectroscopy: ¹H NMR confirms the environment of aromatic protons, sulfonamide NH, and aliphatic chain protons. ¹³C NMR provides evidence of sulfonyl carbon and aromatic carbons.
- Mass Spectrometry: Confirms molecular ion peak corresponding to the expected molecular weight.
- Purification: Column chromatography on silica gel is effective, but some analogs show instability during purification requiring rapid processing.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Direct sulfonylation | Straightforward, well-established | Requires sulfonyl chloride | 70-90% | High |
| Sulfenamide oxidation | Allows intermediate isolation | Side product formation possible | 60-80% | Moderate |
| Reductive coupling of nitroarenes | Avoids sulfonyl chloride use | Reaction sensitivity, less robust | Up to 95% | Emerging, less common |
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, alcohols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)
Major Products
Reduction: 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
Substitution: Various substituted sulfonamides
Oxidation: Oxidized derivatives of the propylamino group
Scientific Research Applications
Medicinal Chemistry Applications
1. Carbonic Anhydrase Inhibition
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors. The inhibition of CA IX is crucial for cancer therapy as it plays a role in tumor pH regulation and cell proliferation. Studies indicate that related sulfonamides exhibit low IC50 values against CA IX, suggesting strong inhibitory potential.
2. Cytotoxic Effects on Cancer Cells
Research has shown that this compound induces apoptosis and inhibits the proliferation of various cancer cell lines. Its mechanism involves disrupting cellular processes that are vital for cancer cell survival, making it a candidate for further development in cancer treatment.
3. Antibacterial Properties
In addition to its anticancer applications, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide exhibits antibacterial activity, suggesting it may be effective against resistant bacterial strains. This property opens avenues for research into new antibacterial therapies, especially in the context of rising antibiotic resistance.
Synthesis and Derivatives
The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide involves multiple steps that allow for the modification of its structure to enhance biological activity. For instance, variations in substituents on the benzene ring can lead to derivatives with different pharmacological profiles. The versatility in synthesis makes it accessible for research and application purposes.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide | Structure | Lacks nitro group; potentially different biological activity. |
| 4-Chloro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide | Structure | Chlorine substituent may alter reactivity and selectivity. |
| N-[2-(Propylamino)ethyl]-benzenesulfonamide | Structure | No nitro group; serves as a baseline for comparison in biological activity. |
The table above illustrates how the presence or absence of specific functional groups (like the nitro or chloro substituents) can significantly influence the biological activities of these compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in various experimental settings:
- In vitro Studies : Investigations have shown that this compound effectively inhibits CA IX in cultured cancer cells, leading to reduced cell viability and increased rates of apoptosis.
- Animal Models : Preclinical trials using animal models have demonstrated promising results in reducing tumor growth when administered alongside standard chemotherapy agents.
- Resistance Mechanisms : Ongoing research is exploring how this compound can be combined with existing antibiotics to combat bacterial infections that exhibit resistance to conventional treatments.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Molecular Pathways: By inhibiting these enzymes, the compound can interfere with cellular processes such as pH regulation and ion transport, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Sulfonamide derivatives are often compared based on substituent effects, physicochemical properties, and functional performance. Below is a comparative analysis of 4-nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide with three analogs:
Structural and Electronic Comparison
Key Observations :
- Steric and Solubility: The propylaminoethyl side chain offers greater conformational flexibility than the bulky naphthyl-methoxyphenyl group in , likely improving aqueous solubility.
Analytical Data Comparison
While direct analytical data for 4-nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide are absent in the evidence, methodologies from provide a framework for comparison:
Biological Activity
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. Its molecular formula is C12H16N2O4S, indicating the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. This compound's structure and functional groups contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a nitro group at the para position of the benzene ring and a propylaminoethyl side chain. The sulfonamide group allows for nucleophilic substitution reactions, which are typical in sulfonamide chemistry. The nitro group can be reduced to an amine under specific conditions, potentially altering the compound's biological activity.
Inhibition of Carbonic Anhydrase
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide exhibits significant inhibitory activity against carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Studies indicate that related sulfonamide compounds can inhibit CA IX with low IC50 values, suggesting potent enzyme inhibition crucial for cancer therapy .
Cytotoxic Effects
Research has demonstrated that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has shown promising results in preclinical studies, indicating its potential as an anticancer agent .
Antibacterial Properties
In addition to its anticancer potential, the compound has been evaluated for antibacterial activity. It demonstrates efficacy against certain bacterial strains, suggesting possible applications in treating infections caused by resistant bacteria .
Molecular docking studies reveal that 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide binds effectively within the active site of carbonic anhydrase IX. This binding involves critical interactions such as hydrogen bonds and coordination bonds with key amino acid residues, which are essential for its inhibitory activity .
Comparative Analysis with Related Compounds
To highlight the unique aspects of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide | Structure | Lacks nitro group; potentially different biological activity. |
| 4-Chloro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide | Structure | Chlorine substituent may alter reactivity and selectivity. |
| N-[2-(Propylamino)ethyl]-benzenesulfonamide | Structure | No nitro group; serves as a baseline for comparison in biological activity. |
The presence of the nitro group in 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide may enhance its pharmacological profile compared to analogs lacking this functional group.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Studies : A study showed that 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide significantly inhibits the growth of cancer cell lines, leading to increased apoptosis rates compared to control groups .
- Antibacterial Activity : In vitro tests indicated that this compound exhibits antibacterial properties against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Carbonic Anhydrase Inhibition : Detailed kinetic studies revealed that this sulfonamide derivative selectively inhibits CA IX with an IC50 value indicative of high potency, making it a candidate for therapeutic applications in oncology .
Pharmacokinetics and Toxicology
Further research is needed to evaluate the pharmacokinetic parameters of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, including absorption, distribution, metabolism, and excretion (ADME). Theoretical models suggest varying permeability across different cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
